2,3-Dihydro-1-benzothiophene-2-carboxylic acid (BTCA) is a benzothiophene derivative that has attracted scientific interest due to its various pharmacological activities. [] It serves as a valuable building block for synthesizing diverse therapeutic agents with potential applications in treating various diseases. [] BTCA has been extensively studied for its diverse biological activities and potential therapeutic applications. []
The synthesis of BTCA and its derivatives can be achieved through various methods. One reported method involves the chemoselective synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent. []
A new polymorph of 1-benzothiophene-2-carboxylic acid (BTCA) crystallizes in the monoclinic space group C2/c. [] The crystal structure, determined from laboratory X-ray powder diffraction data and optimized using DFT-D calculations, reveals a complex 3D arrangement. [] The structure consists of hydrogen-bonded dimers of BTCA molecules joined by the acid–acid homosynthon. [] These dimers interact through C–H⋯O hydrogen bonds forming tapes, which are further connected through head-to-tail π⋯π and edge-to-face C–H⋯π interactions. []
BTCA exists in different polymorphic forms, with a newly discovered polymorph characterized by a monoclinic crystal structure belonging to the C2/c space group. [] This polymorph exhibits a distinct arrangement of hydrogen-bonded dimers and various intermolecular interactions, contributing to its unique physical and chemical properties. []
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2